molecular formula C18H18BrClN2O B11170687 2-(4-Bromophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

2-(4-Bromophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

Cat. No.: B11170687
M. Wt: 393.7 g/mol
InChI Key: SFWOSTHKGAIUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of 1,4-dichlorobutane with ammonia or a primary amine.

    Substitution reactions: The piperazine ring is then functionalized with 4-bromophenyl and 3-chlorophenyl groups through nucleophilic substitution reactions.

    Formation of the ethanone moiety:

Industrial Production Methods

In an industrial setting, the production of 2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE would involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying receptor-ligand interactions and other biological processes.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENYL)-1-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
  • 2-(4-BROMOPHENYL)-1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
  • 2-(4-BROMOPHENYL)-1-[4-(3-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of both bromine and chlorine atoms on the aromatic rings can affect the compound’s lipophilicity, electronic properties, and overall biological activity.

Properties

Molecular Formula

C18H18BrClN2O

Molecular Weight

393.7 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H18BrClN2O/c19-15-6-4-14(5-7-15)12-18(23)22-10-8-21(9-11-22)17-3-1-2-16(20)13-17/h1-7,13H,8-12H2

InChI Key

SFWOSTHKGAIUQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.